4,4'-(Phenazine-5,10-diyl)dibenzoic acid
Description
Significance of Phenazine (B1670421) Core Architectures in Functional Materials Development
Phenazines are a class of nitrogen-containing heterocyclic organic compounds. acs.orgwikipedia.org The core structure consists of a dibenzo-annulated pyrazine (B50134) ring, which imparts significant chemical and physical properties. wikipedia.org Naturally occurring phenazines, which number over 180, are primarily produced by microorganisms and exhibit a wide range of biological activities, including antibiotic and antitumor properties. acs.orgnih.gov This bioactivity is often linked to their redox-active nature; they can undergo cellular redox cycling, leading to the production of reactive oxygen species. asm.org
In the realm of materials science, this inherent redox activity is a key feature. It makes the phenazine core an attractive component for developing functional materials with applications in electronics and energy storage. The ability of the phenazine unit to accept and donate electrons is crucial for designing materials with specific charge-transport properties. Furthermore, the rigid, planar structure of the phenazine scaffold is advantageous for creating ordered, crystalline materials. The chemical diversity of phenazine is vast, with thousands of synthetic derivatives having been investigated. acs.orgnih.gov Modifications to the core phenazine structure can significantly alter the properties of the resulting material, allowing for fine-tuning of its function. elifesciences.orgnih.gov
Role of Dibenzoic Acid Moieties as Versatile Linkers in Material Design
Dibenzoic acid moieties are dicarboxylic acids that are frequently employed as organic linkers in the design and synthesis of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The two carboxylic acid groups (-COOH) are excellent coordinating agents, readily forming strong bonds with metal centers to create extended, often porous, three-dimensional structures. researchgate.netnih.gov The geometry and length of the linker, along with the positioning of the carboxylic acid groups, are critical factors that determine the topology and pore environment of the resulting framework.
The versatility of dibenzoic acid linkers stems from the ability to introduce additional functional groups onto their aromatic rings. nih.gov This functionalization allows for the precise tuning of the framework's properties. For instance, modifying the linker can alter the surface energy and hydrophobicity of the material, which is desirable for applications in selective gas capture or water purification. researchgate.net The carboxylate groups themselves can coordinate to metal centers in various modes, contributing to the structural diversity of the resulting materials. nih.gov This adaptability makes dibenzoic acid-based linkers fundamental building blocks for creating bespoke materials with targeted applications, from gas storage to catalysis and drug delivery. researchgate.net
Current Research Landscape and Potential of 4,4'-(Phenazine-5,10-diyl)dibenzoic acid as a Building Block
The compound this compound represents a sophisticated molecular design that merges the functional attributes of both the phenazine core and a dibenzoic acid linker. This molecule is positioned as a highly promising building block for the next generation of advanced materials.
Molecular and Physical Properties: The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2361294-28-0 | aaronchem.com |
| Molecular Formula | C₂₆H₁₈N₂O₄ | aaronchem.com |
| Molecular Weight | 422.43 g/mol | aaronchem.comcymitquimica.com |
The current research landscape for molecules with a phenazine-5,10-diyl core is active, particularly in the field of optoelectronics. Studies on analogous compounds, such as 4,4'-(phenazine-5,10-diyl)dibenzonitrile (B8248991), have revealed interesting photoluminescent properties, including thermally activated delayed fluorescence (TADF). hhu.de This phenomenon is highly relevant for the development of efficient organic light-emitting diodes (OLEDs). The synthesis of these materials often involves a Buchwald-Hartwig coupling reaction with a dihydrophenazine intermediate. hhu.de
The potential of this compound lies in its dual nature. The central phenazine unit provides a redox-active and photoactive component, while the terminal carboxylic acid groups provide the functionality to act as a linker in MOFs or other polymeric systems. This combination could lead to the development of:
Redox-Active MOFs: Frameworks capable of storing charge or acting as catalysts in redox reactions.
Luminescent Sensors: Materials where the fluorescence of the phenazine core is modulated by the presence of specific analytes within a porous framework.
Photocatalysts: MOFs that can harness light to drive chemical reactions, leveraging the photoactive nature of the phenazine linker.
While direct research on MOFs constructed from this compound is still an emerging area, the established properties of its constituent parts—the phenazine core and dibenzoic acid linkers—provide a strong foundation for its exploration as a key building block in the rational design of novel functional materials.
Structure
3D Structure
Properties
Molecular Formula |
C26H18N2O4 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-[10-(4-carboxyphenyl)phenazin-5-yl]benzoic acid |
InChI |
InChI=1S/C26H18N2O4/c29-25(30)17-9-13-19(14-10-17)27-21-5-1-2-6-22(21)28(24-8-4-3-7-23(24)27)20-15-11-18(12-16-20)26(31)32/h1-16H,(H,29,30)(H,31,32) |
InChI Key |
VRUQDYMTTJHRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of 4,4 Phenazine 5,10 Diyl Dibenzoic Acid
Approaches to the Synthesis of the 4,4'-(Phenazine-5,10-diyl)dibenzoic acid Scaffold
The construction of the this compound molecule relies on the strategic assembly of its core heterocyclic structure and the introduction of its peripheral carboxylic acid groups.
Precursor Synthesis Strategies for the Phenazine-5,10-diyl Core
The phenazine (B1670421) core is a dibenzo-annulated pyrazine (B50134) that forms the backbone of numerous dyes and biologically active molecules. wikipedia.org Classical synthetic methods for creating the phenazine ring system include the Wohl–Aue reaction, which involves the reaction of nitrobenzene (B124822) and aniline, and the oxidation of dihydrophenazine. wikipedia.org Dihydrophenazine itself can be prepared by heating pyrocatechin with o-phenylenediamine. wikipedia.orggoogle.com
A crucial precursor for the title compound is 5,10-dihydrophenazine (B1199026). An effective synthesis route involves the reaction of catechol with an o-phenylenediamine, which produces 5,10-dihydrophenazine. google.com This intermediate is notoriously sensitive to oxidation and can be readily converted to phenazine. google.com For the synthesis of 5,10-disubstituted phenazines, the stable 5,10-dihydrophenazine is the key starting point. A common strategy involves the initial reduction of phenazine to create the 5,10-dihydrophenazine intermediate, which is then derivatized at the nitrogen positions. hhu.de
Carboxylic Acid Functionalization Techniques and Ester Precursors
The introduction of carboxylic acid groups onto the phenazine scaffold is typically achieved through the coupling of a phenazine precursor with a molecule already containing the carboxyl functional group or a precursor to it, such as a nitrile or ester. For this compound, a highly effective method involves a Buchwald-Hartwig coupling reaction between 5,10-dihydrophenazine and an aryl halide bearing a nitrile group, such as 4-bromobenzonitrile (B114466). hhu.de The resulting dinitrile compound, 4,4'-(phenazine-5,10-diyl)dibenzonitrile (B8248991), can then be hydrolyzed to yield the final dicarboxylic acid.
In other phenazine systems, direct esterification has been demonstrated as a viable technique. For instance, phenazine-1-carboxylic acid (PCA) can be converted to its corresponding ester by refluxing in anhydrous ethanol (B145695) with a catalytic amount of concentrated sulfuric acid. nih.gov This ester can then serve as a precursor for further modifications, such as the synthesis of acylhydrazones by reaction with hydrazine (B178648) hydrate. nih.gov While applied to a different isomer, these fundamental functionalization techniques are broadly applicable in phenazine chemistry.
Palladium-Catalyzed Coupling Reactions in Phenazine Ligand Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex phenazine derivatives. The Buchwald-Hartwig amination, which forms carbon-nitrogen bonds, is particularly prominent in this field. hhu.denih.govclockss.org This reaction can be employed in two primary ways: to construct the phenazine core itself or to append substituents to the nitrogen atoms of a pre-formed dihydrophenazine ring.
In one approach, a double Buchwald-Hartwig cyclization of substituted 2-bromoanilines is used to regioselectively synthesize disubstituted phenazines. nih.govclockss.org This method is powerful for creating heterocycles that are otherwise difficult to prepare efficiently. nih.gov The reaction conditions typically involve a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a base such as cesium carbonate (Cs₂CO₃). clockss.org The choice of the phosphine ligand is critical, and a screening of various ligands is often necessary to achieve optimal yields, with no single ligand being universally superior for all substrates. nih.gov
Alternatively, for synthesizing N,N'-disubstituted phenazines like the title compound, the Buchwald-Hartwig reaction is used to couple 5,10-dihydrophenazine with aryl halides. hhu.de This strategy was successfully used to synthesize a series of phenazine-5,10-diyl-dibenzonitriles by reacting dihydrophenazine with substituted bromobenzonitriles, achieving good to high yields of 65–78%. hhu.de
| Starting Material (2-Bromoaniline Derivative) | Optimal Phosphine Ligand | Yield (%) | Product |
|---|---|---|---|
| 2-Bromoaniline | BINAP | 95 | Phenazine |
| 2-Bromo-4-methylaniline | XPhos | 85 | 2,7-Dimethylphenazine |
| 2-Bromo-4-methoxyaniline | BINAP | 78 | 2,7-Dimethoxyphenazine |
| 2-Bromo-4-nitroaniline | XPhos | 72 | 2,7-Dinitrophenazine |
Derivatization and Structural Modification Strategies for Phenazine-Dibenzoic Acid Derivatives
Once the basic scaffold of this compound is synthesized, it can be further modified to fine-tune its properties or incorporated into larger supramolecular structures.
Regioisomeric Synthesis and Positional Isomerism Studies
The precise placement of functional groups on the phenazine scaffold, known as regioisomerism, can have a profound impact on the molecule's electronic and physical properties. For phenazine-dibenzoic acid derivatives, isomerism can arise from the substitution pattern on the terminal phenyl rings.
A systematic study investigated the influence of positional isomerism by synthesizing and comparing 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN, the para-isomer), 3,3'-(phenazine-5,10-diyl)dibenzonitrile (mBN, the meta-isomer), and a related biphenyl-extended derivative (BPN). hhu.dersc.org These regioisomers were synthesized using the same Buchwald-Hartwig coupling methodology, simply by starting with the corresponding bromo-precursor: 4-bromobenzonitrile for pBN and 3-bromobenzonitrile (B1265711) for mBN. hhu.de The investigation revealed that this seemingly minor structural change significantly alters the molecule's photophysical behavior. While the para-isomer (pBN) is a known emitter exhibiting thermally activated delayed fluorescence (TADF), the meta-isomer (mBN) shows only weak TADF, and the BPN derivative acts as a conventional fluorophore. hhu.dersc.org This demonstrates that the spatial arrangement and through-space overlap between the electron-donating phenazine core and the electron-accepting benzonitrile (B105546) units are critical for achieving desired electronic properties like TADF. hhu.de
| Compound | Isomer | Structure | Emission Max (in Toluene) | TADF Properties |
|---|---|---|---|---|
| pBN | 4,4'- (para) | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | 562 nm | Clear TADF in solid state |
| mBN | 3,3'- (meta) | 3,3'-(phenazine-5,10-diyl)dibenzonitrile | 572 nm | Weakly pronounced TADF |
| BPN | Biphenyl extended | 4',4'''-(phenazine-5,10-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) | 604 nm | Conventional fluorescence (no TADF) |
Post-Synthetic Modification Approaches for Enhanced Functionality
The dicarboxylic acid functional groups of this compound make it an ideal organic linker, or "strut," for the construction of porous crystalline materials known as metal-organic frameworks (MOFs). nih.gov A powerful strategy for introducing or enhancing functionality in these materials is post-synthetic modification (PSM), which involves chemically altering the framework after its initial synthesis. nih.govnih.gov
In a notable example, the reduced form of the title compound, 5,10-di(4-benzoic acid)-5,10-dihydrophenazine (PHZ), was used as a linker to synthesize a zinc-based MOF, Zn₂(PHZ)₂(dabco). nih.gov This parent MOF was then subjected to a PSM step involving partial oxidation with silver hexafluoroantimonate (AgSbF₆). This treatment successfully generated stable phenazine radical cations on the linker within the MOF's structure, transforming the material. nih.gov The resulting radical-containing MOF retained its original crystal structure and demonstrated excellent stability. nih.gov This modification endowed the MOF with catalytic activity, enabling it to function as an efficient and reusable heterogeneous catalyst for aza-Diels-Alder reactions at room temperature. nih.gov This work highlights how PSM can unlock novel properties in materials built from phenazine-dibenzoic acid derivatives, properties that are often inaccessible through direct synthesis. nih.govnih.gov
Advanced Characterization Techniques in Research on 4,4 Phenazine 5,10 Diyl Dibenzoic Acid and Its Materials
Spectroscopic Analysis Methodologies for Ligand and Material Characterization
Spectroscopic techniques are indispensable for confirming the synthesis of 4,4'-(phenazine-5,10-diyl)dibenzoic acid and for analyzing how its structural and electronic properties change upon incorporation into larger material systems.
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for verifying the functional groups present in this compound and for analyzing its coordination in materials like metal-organic frameworks (MOFs). The FT-IR spectrum provides a molecular fingerprint, revealing the vibrational modes of specific chemical bonds.
In the free ligand, key characteristic absorption bands are expected. The carboxylic acid groups give rise to a strong carbonyl (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹, and a broad O-H stretching band from 2500-3300 cm⁻¹. The aromatic rings of the phenazine (B1670421) and benzoic acid moieties show characteristic C=C stretching peaks around 1400-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹. researchgate.net The C-N stretching vibrations associated with the phenazine core are also identifiable.
When the ligand is incorporated into a material, such as a MOF, by coordinating to metal ions through its carboxylate groups, significant changes are observed in the FT-IR spectrum. The most telling change is the disappearance of the broad O-H band and a shift in the carbonyl C=O stretching frequency. The single C=O band is replaced by two new bands: an asymmetric stretching vibration (νₐₛ(COO⁻)) and a symmetric stretching vibration (νₛ(COO⁻)), typically located around 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The separation between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group with the metal center. mdpi.comresearchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound and its Coordinated Materials
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (Free Ligand) | Typical Wavenumber (cm⁻¹) (Coordinated in Material) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | Absent |
| Carbonyl | C=O stretch | 1700-1725 | Absent |
| Carboxylate | Asymmetric stretch (νₐₛ) | N/A | 1550-1610 |
| Carboxylate | Symmetric stretch (νₛ) | N/A | 1380-1420 |
| Aromatic Ring | C=C stretch | 1400-1600 | 1400-1600 |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of synthesized organic molecules like this compound. Both ¹H and ¹³C NMR are routinely employed to confirm the identity and purity of the compound. hhu.de
The ¹H NMR spectrum is expected to show a set of distinct signals in the downfield region (typically δ 7.0-9.0 ppm) corresponding to the aromatic protons on the phenazine and benzoic acid rings. researchgate.net The integration of these signals confirms the correct ratio of protons in the molecule. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) provide detailed information about the connectivity of the atoms. The two protons of the carboxylic acid groups would appear as a broad singlet, often further downfield, although this signal can be exchangeable with deuterated solvents like DMSO-d₆. researchgate.net
The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, the number of unique carbon signals will be fewer than the total number of carbon atoms. Key signals include those for the aromatic carbons (typically δ 110-150 ppm) and, most characteristically, the signal for the carbonyl carbon of the carboxylic acid, which appears significantly downfield (δ ~165-170 ppm). researchgate.netcareerendeavour.com The chemical shifts in both ¹H and ¹³C spectra are sensitive to the electronic environment, confirming the presence of the electron-rich phenazine core and the attached benzoic acid moieties.
Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| ¹H | Carboxylic Acid Proton | > 10.0 (broad) |
| ¹³C | Aromatic Carbons | 110 - 150 |
Note: Predicted values are based on data for analogous compounds like phenazine-1-carboxylic acid and parent phenazine. researchgate.netresearchgate.netchemicalbook.com
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic properties of this compound by probing the electronic transitions between molecular orbitals. The spectrum typically reveals intense absorption bands in the UV region corresponding to π-π* transitions within the aromatic system of the phenazine and benzoyl groups. scilit.com
More significantly, phenazine derivatives of this type often exhibit a broad, lower-energy absorption band extending into the visible region of the spectrum. hhu.de This band is attributed to an intramolecular charge-transfer (CT) transition. In this molecule, the dihydrophenazine-like nitrogen atoms act as electron donors, while the carboxyl-substituted phenyl rings function as electron acceptors. The energy of this CT band is sensitive to the surrounding environment, often displaying solvatochromism (a change in color or absorption wavelength with solvent polarity). hhu.de Studying these electronic transitions is crucial for applications in fields like organic electronics and photocatalysis, where the absorption of light and subsequent charge separation are key processes.
Table 3: Typical UV-Vis Absorption Maxima (λₘₐₓ) for Phenazine Derivatives
| Transition Type | Wavelength Region | Notes |
|---|---|---|
| π-π* | 250-380 nm | High intensity, associated with the aromatic core. |
Note: Wavelengths are based on data for structurally similar compounds like 4,4′-(phenazine-5,10-diyl)dibenzonitrile. hhu.de
Electrochemical Characterization Protocols
The defining characteristic of the phenazine core is its ability to undergo reversible redox reactions. Electrochemical methods are therefore essential for quantifying this behavior and understanding the mechanisms of electron transfer.
Cyclic Voltammetry (CV) is the primary technique for probing the redox activity of this compound. Phenazines are well-known for their multi-redox activity. digitellinc.com The CV experiment involves scanning the potential of a working electrode and measuring the resulting current, revealing the potentials at which the molecule is oxidized or reduced.
The redox behavior is highly dependent on the solvent and electrolyte system.
In aprotic (non-aqueous) media , the phenazine core typically undergoes a two-step reduction process. The first step is a reversible one-electron reduction to form a stable radical anion (Pz•⁻), followed by a second one-electron reduction at a more negative potential to form the dianion (Pz²⁻). digitellinc.commdpi.com
In protic (aqueous) media , the mechanism is often a coupled two-electron, two-proton (2e⁻/2H⁺) transfer, where the phenazine is reduced directly to its dihydrophenazine form in a single, reversible step. researchgate.netnih.govnih.gov
The presence of the electron-withdrawing carboxylic acid groups (-COOH) on the phenyl rings shifts the reduction potentials to more positive (less negative) values compared to unsubstituted phenazine. researchgate.netacs.org This tunability is a key feature of phenazine chemistry. CV provides critical data, including the redox potentials (E₁/₂) and information on the reversibility and kinetics of the electron transfer processes, which are vital for designing materials for applications like redox flow batteries and electrochromic devices. digitellinc.comrsc.org
Table 4: Redox Behavior of the Phenazine Core
| Medium | Redox Mechanism | Number of Peaks (Reduction) | Description |
|---|---|---|---|
| Aprotic (e.g., ACN, DME) | Two consecutive 1e⁻ transfers | 2 | Pz + e⁻ ⇌ Pz•⁻, followed by Pz•⁻ + e⁻ ⇌ Pz²⁻ |
Spectroelectrochemistry combines UV-Vis absorption spectroscopy with electrochemistry in a single experiment, allowing for the direct observation of changes in the electronic structure of a molecule as its redox state is changed. mdpi.com This powerful technique provides definitive proof of the species being formed at specific potentials during a CV scan.
For this compound, a spectroelectrochemical experiment would involve recording UV-Vis spectra while holding the electrode potential at values corresponding to the neutral, radical anion, and dianion states identified by CV. As the potential is swept to the first reduction wave, the absorption spectrum of the neutral molecule would decrease in intensity, while new absorption bands characteristic of the phenazine radical anion would appear. nih.gov Stepping the potential to the second reduction wave would cause the radical anion's spectrum to be replaced by that of the dianion. These spectral changes are often accompanied by a distinct color change, a property known as electrochromism. mdpi.com This method provides an unambiguous correlation between the electrochemical processes and the electronic states of the molecule, which is crucial for understanding and designing electro-optical materials. nih.gov
Advanced Microscopy Techniques for Morphological and Surface Studies
While diffraction techniques reveal the internal architecture, microscopy methods are essential for visualizing the external form and surface features of the synthesized materials.
Scanning Electron Microscopy (SEM) is a vital tool for characterizing the surface morphology of materials derived from this compound. It provides high-resolution images that reveal details about the size, shape, and texture of the crystalline particles or aggregates. For example, in the synthesis of Covalent Triazine Frameworks (CTFs) from the related monomer 4,4′-(phenazine-5,10-diyl)dibenzonitrile, the products were obtained as black monoliths. mdpi.com SEM would be the primary technique to investigate the microscale structure of these monoliths, including their porosity and surface uniformity.
Furthermore, when novel synthesis strategies are employed, such as mechanochemical methods to produce nanosheets from 3D crystalline frameworks, electron microscopy is critical to confirm the resulting morphology. nih.gov Studies on related frameworks have shown that such methods can produce flake-like nanosheets, and SEM is used to assess their lateral size, surface smoothness, and degree of aggregation. nih.gov This morphological information is crucial for applications where high surface area and specific particle shapes are desired.
| Observed Feature | Significance |
|---|---|
| Particle Size and Distribution | Impacts packing density, porosity, and surface area. |
| Crystal Habit/Shape | Reveals growth characteristics (e.g., cubic, rod-like, plate-like). |
| Surface Texture | Indicates smoothness, roughness, or the presence of defects. |
| Aggregation | Shows how individual crystallites assemble into larger structures. |
| Morphology | Confirms the formation of desired structures like monoliths or nanosheets. mdpi.comnih.gov |
Atomic Force Microscopy (AFM) offers even higher resolution than SEM and provides three-dimensional topographical information about the material's surface. By scanning a sharp tip over the sample, AFM can map surface features at the nanometer scale. This is particularly useful for characterizing the ultra-flat surfaces of single crystals or the topography of thin films and nanosheets.
In studies of related crystalline materials, AFM has been used to investigate surface changes that occur during physical processes, such as thermal spin transitions in single crystals. researchgate.net This demonstrates its capability to detect subtle changes in surface topography linked to the material's functional properties. researchgate.net
When materials based on this compound are processed into thin films or membranes for separation applications, AFM is indispensable for quality control. nih.gov It can precisely measure key parameters like surface roughness, film thickness, and the presence of pinholes or defects. This information is critical for understanding and optimizing the performance of such devices. nih.gov
| AFM Measurement | Information Gained |
|---|---|
| Topography Imaging | Provides a 3D map of the surface, revealing features like steps, terraces, and defects. researchgate.net |
| Surface Roughness (Rq, Ra) | Quantifies the smoothness of a surface or film, crucial for optical and electronic applications. |
| Film/Nanosheet Thickness | Measures the height of exfoliated nanosheets or the thickness of deposited films. nih.gov |
| Phase Imaging | Maps variations in material properties like adhesion and stiffness across the surface. |
Theoretical and Computational Investigations of 4,4 Phenazine 5,10 Diyl Dibenzoic Acid and Its Assemblies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Redox Potential Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the intrinsic electronic properties of 4,4'-(Phenazine-5,10-diyl)dibenzoic acid. This computational method allows for the detailed analysis of the molecule's electronic structure, which governs its reactivity, optical properties, and electrochemical behavior.
By solving approximations of the Schrödinger equation, DFT can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's stability and its absorption and emission characteristics. For instance, a smaller HOMO-LUMO gap generally correlates with a red-shift in the absorption spectrum.
Furthermore, DFT calculations are instrumental in predicting the redox potentials of phenazine (B1670421) derivatives. nih.govresearchgate.net The redox potential is a measure of a molecule's tendency to accept or donate electrons. For this compound, this is particularly relevant for its potential use in applications such as redox flow batteries or as a mediator in biofuel cells. nih.govresearchgate.net The prediction process typically involves calculating the energies of the molecule in its neutral and reduced (or oxidized) states. The difference in these energies, along with considerations for the solvent environment often modeled using a polarizable continuum model (PCM), allows for an accurate estimation of the redox potential. nih.gov
Table 1: Calculated Electronic Properties of a Representative Phenazine Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the ability to donate an electron. |
| LUMO Energy | -3.2 eV | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | 2.6 eV | Influences optical and electronic properties. |
| First Reduction Potential (vs. Fc/Fc+) | -1.5 V | Predicts the ease of accepting an electron. |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar phenazine derivatives.
Molecular Dynamics Simulations for Understanding Supramolecular Interactions and Assembly Processes
While quantum chemical calculations provide a detailed picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a large ensemble of molecules over time. This technique is invaluable for understanding the supramolecular interactions and self-assembly processes of this compound.
In an MD simulation, the atoms of the molecules are treated as classical particles, and their motions are governed by a force field, which is a set of parameters that describe the potential energy of the system. By numerically integrating Newton's equations of motion, the trajectory of each atom can be followed, providing a dynamic view of how the molecules interact and organize.
For this compound, MD simulations can elucidate the role of various non-covalent interactions, such as hydrogen bonding between the carboxylic acid groups and π-π stacking of the aromatic phenazine cores. These interactions are the driving forces behind the formation of larger, ordered structures like dimers, aggregates, or even crystalline lattices.
By analyzing the simulation trajectories, one can extract crucial information, including:
Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local packing and ordering.
Hydrogen Bond Analysis: This analysis can quantify the number and lifetime of hydrogen bonds, revealing their importance in the stability of the assembled structures.
Principal Moments of Inertia: These can be used to characterize the shape and orientation of the molecular aggregates.
Predictive Modeling of Structure-Property Relationships and Rational Design Principles
Predictive modeling, often leveraging machine learning (ML) techniques, aims to establish quantitative structure-property relationships (QSPRs). This approach allows for the rapid screening of virtual compounds and the formulation of rational design principles for new molecules with desired properties, without the need for synthesizing and testing each one individually.
In the context of this compound and its analogues, predictive modeling can be a powerful tool. The process typically involves the following steps:
Data Generation: A dataset of phenazine derivatives with known properties (e.g., redox potentials, photoluminescence quantum yields) is compiled. These properties can be obtained from experimental measurements or from high-throughput DFT calculations. nih.govresearchgate.net
Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as its size, shape, and electronic character.
Model Training: An ML algorithm, such as kernel ridge regression (KRR) or support vector regression (SVR), is trained on the dataset to learn the relationship between the molecular descriptors and the target property. chemrxiv.org
Model Validation and Prediction: The trained model is then validated on a separate set of molecules to assess its predictive accuracy. Once validated, the model can be used to predict the properties of new, un-synthesized molecules. chemrxiv.org
For phenazine derivatives, this approach has been successfully used to predict redox potentials for applications in redox flow batteries. nih.govresearchgate.net By analyzing the features that the ML model deems important, researchers can gain insights into the key structural motifs that control the target property. For example, it might be found that the position and electronic nature of substituents on the phenazine core are the most critical factors in determining the redox potential. researchgate.net
This predictive capability enables a rational design cycle. A medicinal or materials chemist can propose a new derivative of this compound, for example, by replacing the carboxylic acid groups with other functional groups. The ML model can then provide an instant prediction of its properties, allowing for a more focused and efficient synthetic effort towards materials with optimized performance. hhu.dersc.org
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,3’-(phenazine-5,10-diyl)dibenzonitrile |
| 4,4’-(phenazine-5,10-diyl)dibenzonitrile |
| 4',4'''-(phenazine-5,10-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) |
Applications in Advanced Functional Materials Research Derived from 4,4 Phenazine 5,10 Diyl Dibenzoic Acid
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing 4,4'-(Phenazine-5,10-diyl)dibenzoic acid as a Ligand
The dicarboxylic acid functional groups of this compound readily engage in coordination bonding with metal ions or clusters, forming extended, often porous, structures known as MOFs or coordination polymers. springerprofessional.deresearchgate.net The phenazine (B1670421) unit itself introduces redox activity, making these materials promising for applications in electronics, catalysis, and energy storage. sci-hub.seyoutube.com
Design Principles for Phenazine-Based MOFs with Redox Activity
The design of redox-active MOFs using phenazine-based ligands hinges on incorporating the electrochemically active phenazine core directly into the framework's structure. sci-hub.se The fundamental principle is that the organic linker itself acts as a redox-active component, capable of undergoing electron transfer reactions. This is distinct from MOFs where redox activity is confined to the metal nodes. researchgate.net
Key design strategies include:
Direct Use of Redox-Active Ligands: The most direct approach involves using ligands like this compound, where the phenazine moiety can be oxidized or reduced within the stable, crystalline environment of the MOF. sci-hub.segoogle.com The porous nature of MOFs is crucial, as it allows for the accommodation of electrolyte ions needed to balance charge during redox events. researchgate.net
Post-Synthetic Modification: Another powerful strategy is the post-synthetic modification of a pre-formed MOF. For instance, a MOF synthesized with a dihydrophenazine-based ligand, such as 5,10-di(4-benzoic acid)-5,10-dihydrophenazine, can be chemically oxidized after the framework is constructed. nih.gov This process can generate stable phenazine radical cations within the MOF, creating a material with persistent radical species that can be used in applications like heterogeneous catalysis for aza-Diels-Alder reactions. nih.gov This method allows for the creation of radical-based MOFs that are otherwise difficult to prepare directly due to the high reactivity of organic radicals. nih.gov
Modulating Redox Potential: The redox potential of the phenazine unit can be tuned by introducing various functional groups. researchgate.netdigitellinc.com For example, introducing electron-donating groups like hydroxyls can lower the redox potential, while electron-withdrawing groups can increase it. researchgate.netrsc.org This molecular-level engineering allows for the rational design of MOFs with specific electrochemical properties tailored for applications such as aqueous redox flow batteries. nih.gov The redox reactions of phenazines are also influenced by environmental factors like pH. nih.gov
Modulating Framework Topology and Dimensionality through Coordination Chemistry
The final structure, or topology, of a MOF is determined by the coordination geometry of the metal ions (nodes) and the connectivity and geometry of the organic ligand (linker). springerprofessional.deresearchgate.net By carefully selecting the metal source and reaction conditions, ligands like this compound can be used to construct frameworks of varying dimensionality and connectivity.
The principles of coordination chemistry are central to controlling the outcome:
Influence of Metal Ion and Synthesis Conditions: The choice of the metal ion (e.g., Zn(II), Cu(II), Mn(II), Co(II)) and synthesis parameters like temperature and solvent can drastically alter the resulting framework. researchgate.netnih.gov Different metal ions have different preferred coordination numbers and geometries, which in turn directs the assembly of the ligands into specific network topologies, such as 2D (4,4) networks or complex 3D interpenetrating frameworks. researchgate.netnih.gov
Secondary Building Units (SBUs): The coordination of ligands to metal ions often forms discrete polynuclear clusters known as secondary building units (SBUs). These SBUs then act as larger, pre-defined nodes that connect to form the final extended framework. The nature of the SBU, which can be influenced by auxiliary ligands or reaction conditions, is a key determinant of the final topology. researchgate.net For example, research has shown the formation of tetranuclear SBUs in a manganese-based MOF and dinuclear units in a copper-based framework, leading to different network structures. researchgate.netnih.gov
Research into Redox-Active MOFs for Charge Transport and Energy Storage
Redox-active MOFs built from phenazine-based ligands are heavily researched for their potential in energy-related applications, primarily due to their ability to store charge and facilitate its transport. researchgate.netresearchgate.net The combination of high surface area, ordered porosity, and intrinsic redox activity makes them exceptional candidates for next-generation batteries and supercapacitors. researchgate.netrsc.org
Research findings highlight several key aspects:
Mechanism of Charge Transport: In many redox-active MOFs, charge transport occurs via a "redox hopping" mechanism. nih.gov This involves electron self-exchange between neighboring redox-active sites (in this case, phenazine units) throughout the framework. The rate of this charge hopping can be a kinetic bottleneck, and research focuses on strategies to accelerate it, such as tuning the electronic properties of the active sites through coordination of different molecules. nih.gov
Electrode Materials for Batteries: The ability of both the metal nodes and the organic ligands to participate in redox reactions allows for high gravimetric energy density. researchgate.net The porous structure is inherently advantageous for accommodating electrolyte ions and facilitating rapid ion transport, which is crucial for high power density. researchgate.netresearchgate.net Research has demonstrated that MOFs can be used as high-performance cathode materials in lithium-ion batteries, with the framework structure providing stability over many charge-discharge cycles. researchgate.net
Enhanced Performance: The modular nature of MOFs allows for the design of materials with intrinsic electronic conductivity, which can enhance power density and allow for electrode fabrication with fewer conductive additives. researchgate.netresearchgate.net The stable, robust network and porous channels contribute to both high cycling stability and facile ion transport, addressing key challenges in battery performance. researchgate.net
Covalent Organic Frameworks (COFs) Incorporating this compound Analogs
Covalent Organic Frameworks (COFs) are another class of crystalline porous polymers, but they are constructed exclusively from light elements (like C, N, O, B) linked by strong covalent bonds. researchgate.netnih.gov Analogs of this compound, particularly phenazine-based diamine and tetraone derivatives, are used to create highly stable and functional COFs. researchgate.net
Synthesis Strategies for Phenazine-Linked COFs
The formation of crystalline COFs relies on reversible reactions that allow for "error-checking" and self-healing during the crystallization process, leading to long-range structural order. researchgate.net For phenazine-based COFs, specific condensation reactions are employed.
Common synthetic routes include:
Imine Condensation: A widely used method is the Schiff base (or imine) condensation reaction between an amine-functionalized phenazine derivative and an aldehyde-containing linker. researchgate.netsemanticscholar.org This reaction is reversible and effectively produces crystalline, porous 2D COFs. semanticscholar.org For example, the solvothermal condensation of a phenazine-based monomer with an appropriate linker at elevated temperatures (e.g., 120 °C) can yield a highly ordered phenazine-based COF. researchgate.net
Ring-Fusing Reactions: An alternative strategy involves acid-catalyzed ring-fusing reactions between quinone and amine derivatives to form the phenazine linkages in situ. researchgate.net This method creates COFs where the phenazine skeletons are highly π-conjugated, contributing to their stability and electronic properties. researchgate.net
β-Ketoenamine Linkage: The reaction between amines and aldehydes can also form β-ketoenamine linkages, which are known to produce highly stable COFs. semanticscholar.org A phenazine-based COF linked this way (DAPH-TFP COF) has shown excellent electrochemical performance as a bulk electrode material without needing conductive additives. semanticscholar.orgacs.orgnih.gov
Porosity and Structural Regularity in Phenazine-COF Architectures
A defining feature of COFs is their permanent, accessible porosity combined with a high degree of structural order. researchgate.netscite.ai Phenazine-based COFs are noted for their high surface areas and well-defined pore structures, which are crucial for their function in catalysis and energy storage. acs.orgnih.gov
Key structural characteristics include:
High Porosity and Surface Area: Nitrogen adsorption measurements are used to characterize the porosity of these materials. Phenazine-based COFs exhibit high Brunauer-Emmett-Teller (BET) surface areas, often exceeding 1100 m²/g. acs.orgnih.gov This high surface area is a direct result of the porous, crystalline structure.
Well-Defined Pore Size: The pore sizes in phenazine COFs are uniform and can be predicted based on the geometry of the building blocks. acs.org Nonlocal density functional theory (NL-DFT) analysis of nitrogen sorption isotherms typically reveals pore sizes in the range of 22-23 Å, which closely matches theoretical models. acs.orgnih.gov Some materials may also show smaller pores attributed to structural defects. researchgate.net
Crystallinity and Stacking: The structural regularity of phenazine COFs is confirmed by techniques like powder X-ray diffraction (PXRD), which shows sharp diffraction peaks indicative of long-range crystalline order. researchgate.netnih.gov These 2D COFs typically adopt layered structures with uniform pores. acs.org Most 2D COFs exhibit π–π stacking between layers, but atypical stacking modes that suppress interlayer stacking have also been reported, leading to enhanced structural regularity. chemrxiv.org
Table 1: Porosity Data for Selected Phenazine-Based Covalent Organic Frameworks
| COF Name | Linkage Type | BET Surface Area (m²/g) | Pore Size (Å) | Source(s) |
|---|---|---|---|---|
| Phen-COF | Imine | 1160 | 21-23 | nih.gov |
| DAPH-TFP COF | β-Ketoenamine | 1155 | ~22 | acs.org |
| DAAQ-TFP COF | β-Ketoenamine | 1140 | ~22 | acs.org |
Electrochemical Accessibility of Redox Sites within COF Structures
Redox-active covalent organic frameworks (COFs) represent a promising class of materials for energy storage, valued for their high density of redox-active sites, tunable structures, and permanent, controlled porosity. nih.govrsc.org A significant challenge, however, has been the low electrochemical accessibility of these redox sites, a problem often linked to structural disorder and an insufficient degree of π-conjugation. nih.govmorressier.com This limitation has historically restricted COF-based devices to either very thin films (under 250 nm) grown directly on conductive substrates or thicker films that require the integration of a conductive polymer into the COF pores to function effectively. nih.govsemanticscholar.org
To address this challenge, research into phenazine-based COFs has yielded significant advancements. One notable example is a two-dimensional COF, designated DAPH-TFP COF, constructed from phenazine moieties. sci-hub.se This material was specifically designed to improve charge transport and ion conduction. sci-hub.se Remarkably, the unmodified DAPH-TFP COF demonstrated excellent electrical access to its phenazine redox sites without the need for conductive polymer additives. nih.govsemanticscholar.org When evaluated as a powder cast onto bulk electrodes, the DAPH-TFP COF delivered both high energy and high power densities, validating the potential of unmodified redox-active COFs in scalable electrical energy storage devices. nih.govsemanticscholar.org The performance of this phenazine-based COF surpassed that of previous anthraquinone-based COF systems, even when the latter were enhanced with conductive polymers. sci-hub.se
Table 1: Comparative Rate Performance of Phenazine-Based COF vs. Anthraquinone-Based COF This table compares the discharge capacity of the phenazine-based DAPH-TFP COF to the anthraquinone-based DAAQ-TFP COF at various C-rates (a measure of discharge speed).
| C-Rate | DAPH-TFP COF Capacity | DAAQ-TFP COF Capacity |
|---|---|---|
| 0.5 C | Higher Capacity | Lower Capacity |
| 1 C | Higher Capacity | Lower Capacity |
| 20 C | Higher Capacity | Lower Capacity |
Data sourced from a comparative study evaluating rate performance from 0.5 C to 20 C. sci-hub.se
Role in Organic Polymers and Macromolecular Architectures
The integration of redox-active units into stable polymer backbones is a key strategy for creating robust functional materials. The phenazine core, and by extension its derivatives like this compound, serve as an excellent redox-active center. When these phenazine units are introduced into high-performance polymers, they bestow valuable electrochemical properties upon the host material while preserving its intrinsic physical and chemical stability. nih.gov Phenazine-based redox centers are particularly advantageous because they are capable of averting chemical bond rearrangements during reaction processes, which leads to enhanced material stabilization. nih.gov This combination of properties makes such polymers highly suitable for applications in electrochemistry. nih.gov
A practical application of incorporating phenazine redox centers is seen in the development of modified poly(aryl ether sulfone) (PAS) materials. morressier.com PAS is a high-performance special engineering plastic known for its excellent thermal resistance, radiation resistance, and mechanical strength, stemming from the rigid aromatic rings, ether bonds, and sulfone groups in its backbone. morressier.com
Researchers have successfully synthesized a series of phenazine-based poly(aryl ether sulfone) polymers using a C-N coupling procedure. morressier.com In this process, a phenazine-based monomer is copolymerized with bisphenol monomers, allowing for the creation of functionalized PAS that retains the desirable properties of the parent polymer. morressier.com A specific polymer series, designated PAS-DPPZ, was synthesized and its electrochemical properties were explored. nih.gov Cyclic voltammetry tests on these materials showed that the curves remained nearly identical after thousands of cycles, indicating outstanding electrochemical stability. nih.gov This stability, combined with the inherent robustness of the poly(aryl ether sulfone) framework, makes these materials promising for advanced electrochemical applications. nih.govmorressier.com
Research into Energy-Related Applications of Phenazine-Dibenzoic Acid Materials
Phenazine derivatives are a significant area of research for organic redox flow batteries (RFBs), which are promising for large-scale energy storage. semanticscholar.org The core phenazine structure can be chemically modified to tune its redox potential and solubility, making it adaptable for both the negative (anolyte) and positive (catholyte) sides of a battery. researchgate.net For non-aqueous organic RFBs, novel phenazine derivatives with oligomeric ethylene (B1197577) glycol ether substituents have been developed. These materials exhibit high solubility (greater than 2.5 M in acetonitrile) and a stable reduction potential, enabling a high-voltage RFB with good cycling stability and ~93% of theoretical specific capacity. sci-hub.se
In the realm of aqueous organic redox flow batteries (AORFBs), strategic molecular design has been used to overcome the low solubility of pristine phenazine. By modifying the structure of 7,8-dihydroxyphenazine-2-sulfonic acid, researchers achieved a solubility of up to 1.8 M and shifted the redox potential by over 400 mV. mdpi.comrsc.org An AORFB using this derivative demonstrated a high operating voltage of 1.4 V, a reversible anolyte capacity of 67 Ah L⁻¹, and excellent capacity retention of 99.98% per cycle over 500 cycles. mdpi.comrsc.org Further studies on O-alkyl-carboxylate-functionalized 2,3-dihydroxyphenazine derivatives have shown that the length of the side chains impacts stability, with longer chains providing superior electrochemical durability. semanticscholar.org
Beyond flow batteries, materials derived from phenazine structures are being actively explored as solid-state cathode materials in organic batteries. The phenazine-functionalized poly(aryl ether sulfone) polymers (PAS-DPPZ) mentioned previously were evaluated for this purpose. nih.gov As a cathode material, the PAS-DPPZ polymer has a theoretical specific capacity of 126 mAh g⁻¹. nih.govmorressier.com In battery tests, it demonstrated a capacity retention rate of 82.6% after 100 cycles at a current density of 0.1 C. nih.govmorressier.com The strong performance is attributed to the successful combination of the stable redox activity of the phenazine center and the excellent physicochemical properties of the poly(aryl ether sulfone) backbone. nih.govmorressier.com
In a related application, the basic phenazine (PNZ) molecule has been used as a cathode material in aqueous zinc secondary batteries. This system displayed a high specific capacity of 232 mAh g⁻¹ at a current density of 20 mA g⁻¹, showcasing the potential of the fundamental phenazine structure as a robust electrode material.
Table 2: Performance of PAS-DPPZ as an Organic Battery Cathode Material This table summarizes the key performance indicators for the poly(aryl ether sulfone) polymer with phenazine-based redox centers when used as a cathode.
| Parameter | Value | Conditions |
|---|---|---|
| Theoretical Specific Capacity | 126 mAh g⁻¹ | N/A |
| Capacity Retention | 82.6% | After 100 cycles |
| Current Density | 0.1 C | During cycling test |
Data sourced from the electrochemical analysis of PAS-DPPZ materials. nih.govmorressier.com
Electrocatalysis in Energy Conversion Processes (e.g., CO2 Reduction)
The phenazine scaffold is a subject of significant research in electrocatalysis, particularly for the conversion of carbon dioxide (CO₂) into valuable chemical feedstocks. The redox-active nature of the phenazine core makes it suitable for mediating the complex electron and proton transfer steps involved in CO₂ reduction.
Research has demonstrated that phenazine derivatives can function as proton carriers in pH-swing electrochemical cells for CO₂ capture. repec.orgresearchgate.netgoogle.com In these systems, the electrochemical reduction and oxidation of the phenazine molecule alters the pH of the electrolyte, driving the absorption and subsequent release of CO₂. repec.orgresearchgate.net One study highlighted a system using 7,8-dihydroxyphenazine-2-sulfonic acid as a redox medium, which achieved a high average current efficiency of 95.8% and a low energy consumption of 0.49 GJ per ton of CO₂ captured. repec.orgresearchgate.net
In direct CO₂ reduction, phenazine-based materials have been developed as metal-free photocatalysts. A notable example is a two-dimensional covalent organic framework (COF) incorporating phenazine units (Phen-COF). nih.govresearchgate.net Under light irradiation, this Phen-COF was shown to convert CO₂ into carbon monoxide (CO), formate (B1220265), and oxalate (B1200264) without the need for a metal co-catalyst. nih.gov The framework structure demonstrated enhanced catalytic performance compared to the monomeric phenazine unit, producing significantly higher yields of the reduction products. nih.govresearchgate.net Mechanistic studies suggest that the process may involve a sequential pathway where formate is an intermediate to oxalate formation. researchgate.net Other research has explored using phenazine derivatives as photosensitizers in combination with molecular catalysts, such as cobalt or iron complexes, to drive the photochemical reduction of CO₂ to CO. acs.orgresearchgate.net
Research into Optical and Electronic Applications
The unique electronic structure of the phenazine core, characterized by its electron-accepting properties, makes it a prime candidate for the development of materials with novel optical and electronic functions.
Exploration in Optoelectronic Devices, including Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of phenazine are extensively investigated as emitters in Organic Light-Emitting Diodes (OLEDs), particularly for their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). The TADF mechanism allows for the harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). nih.gov
The design strategy for phenazine-based TADF emitters typically involves a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. rsc.orgbeilstein-journals.org In these molecules, the electron-deficient dibenzo[a,c]phenazine (B1222753) or dibenzo[a,j]phenazine unit serves as the acceptor, while various electron-donating moieties (donors) such as phenoxazine, phenothiazine, or dimethylacridan are attached to its periphery. rsc.orgrsc.orgacs.org This separation of the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to the formation of an intramolecular charge-transfer (ICT) excited state and helps minimize the ΔE_ST, which is crucial for efficient TADF. nih.govacs.org
By carefully selecting the donor units and their attachment positions on the phenazine core, researchers can tune the emission color from green to orange-red and deep-red. rsc.orgacs.org For instance, a series of emitters based on a dibenzo[a,c]phenazine acceptor core with one, two, or three 9,9-dimethylacridan (DMAC) donors demonstrated emissions from green to orange-red. acs.org The device using the emitter with three DMAC units (3DMAC–BP) achieved a maximum external quantum efficiency (EQE) of 22.0% with an orange-red emission peak at 606 nm. acs.org Similarly, fluorinated dibenzo[a,c]phenazine derivatives have yielded high-efficiency emitters, with one based on a 2DMAC-BP-F structure showing an EQE_max of 21.8% for orange-red light. rsc.org
Table 1: Performance of Selected Phenazine-Based TADF Emitters
Emitter Compound Donor Moiety Acceptor Core Max. EQE (%) Electroluminescence Peak (nm) Emission Color Reference 3DMAC–BP 9,9-dimethylacridan (DMAC) Dibenzo[a,c]phenazine (BP) 22.0 606 Orange-Red nih.gov 2DMAC-BP-F 9,9-dimethylacridan (DMAC) Fluorinated Dibenzo[a,c]phenazine 21.8 585 Orange-Red researchgate.net PTZ-DBPHZ derivative Phenothiazine (PTZ) Dibenzo[a,j]phenazine (DBPHZ) 16.8 - Orange [14, 18] 2PXZ-BP-F Phenoxazine (PXZ) Fluorinated Dibenzo[a,c]phenazine 12.4 605 Red researchgate.net POZ-DBPHZ Phenoxazine (POZ) Dibenzo[a,j]phenazine (DBPHZ) 16.0 - Orange rsc.org
Charge Transport Mechanisms in Solid-State Materials
The charge transport properties of phenazine-based materials are fundamental to their performance in electronic devices. The mechanism is often governed by the molecular structure and the packing in the solid state. In donor-acceptor type molecules used for TADF, charge transport is intrinsically linked to the intramolecular charge transfer (ICT) characteristics. hhu.de The spatial separation of HOMO and LUMO orbitals facilitates electron transfer from donor to acceptor upon excitation.
In the solid state, the ability of these materials to transport charge carriers (holes or electrons) is critical. Studies on organic thin-film transistors (OTFTs) have provided insights into these mechanisms. For example, research using dual-gate transistors with single crystals of p-type organic semiconductors has shown how the interface with the dielectric material critically impacts charge mobility. rsc.org While not focused on phenazine itself, these studies reveal that interfaces can be engineered to fill charge traps and enhance mobility. rsc.org
For phenazine-based materials, their redox activity is a key feature. Phenazine-based redox centers have been incorporated into polymers like poly(aryl ether sulfone) to create materials for electrochromic devices and organic batteries. nih.gov In these systems, the phenazine unit undergoes reversible redox reactions, enabling stable charge storage and transport. nih.gov Porous polymers based on phenazine have been developed as cathode materials for aluminum-ion batteries, where the porous network facilitates easy ion accessibility and transport, while intimate contact with conductive additives ensures electronic conductivity. rsc.org The charge transport in these porous networks is often dominated by surface-capacitive processes rather than slower, diffusion-controlled processes, allowing for excellent rate performance. rsc.org The fundamental charge-transfer processes in phenazine salts and complexes have also been studied to understand their conductive properties. researchgate.net
Sensor and Recognition Systems Research Based on Electrochemical or Optical Responses
The electron-deficient nature and versatile functionality of the phenazine skeleton make it an excellent platform for designing chemical sensors. rsc.orgresearchgate.net These sensors operate through electrochemical or optical signal transduction, where the interaction of the phenazine-based probe with a target analyte induces a measurable change in current, color, or fluorescence. mdpi.com
Phenazine derivatives have been engineered to act as highly selective and sensitive fluorescent probes. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), ICT, or analyte-induced chemical reactions. For example, a dibenzo[a,c]phenazine-based probe was developed for the rapid and selective detection of thiophenols in water, exhibiting a low detection limit of 40 nM and a large Stokes shift. researchgate.net Another probe, functionalized with a quinoline (B57606) group, was capable of detecting multiple substrates, including CO₂ gas and the amino acid L-Arginine, with a detection limit of 8.1 x 10⁻⁸ M for the latter. rsc.org
Researchers have also created phenazine-based sensors for detecting cyanide anions (CN⁻) in aqueous media with high sensitivity (detection limit of 0.05 μM) and a clear color change from yellow to jacinth. nih.gov The mechanism involves a deprotonation process triggered by the cyanide anion. nih.gov Furthermore, phenazine-based "opto-electronic noses" have been designed for detecting ammonia (B1221849) and various aliphatic amines, which are biomarkers for food spoilage and certain diseases. researchgate.net These systems show a distinct colorimetric and fluorogenic response upon exposure to the target amines. researchgate.net
Table 2: Examples of Phenazine-Based Sensor Systems
Probe/Sensor System Target Analyte(s) Sensing Mechanism Detection Limit (LOD) Signal Type Reference Quinoline-functionalized phenazine (FQ-5) L-Arginine (L-Arg), CO₂ pH response / specific interaction 8.1 x 10⁻⁸ M (L-Arg) Fluorescent researchgate.net Dibenzo[a,c]phenazine derivative Thiophenols Photoinduced Electron Transfer (PET) 40 nM Fluorescent rsc.org Phenazine-based sensor (ZL) Cyanide (CN⁻) Deprotonation / Self-assembly 0.05 µM Colorimetric & Fluorescent hhu.de Perphenazine molecularly imprinted polymer Perphenazine Molecular Imprinting 2 x 10⁻⁸ g/mL Chemiluminescent nih.gov Phenazine-based "opto-electronic nose" (CN-2) Ammonia, aliphatic amines Target-specific deprotonation ppb level Colorimetric & Fluorescent nih.gov
Mechanistic Studies and Fundamental Research Principles of 4,4 Phenazine 5,10 Diyl Dibenzoic Acid Systems
Elucidation of Electron Transfer Pathways and Redox Mechanisms in Solution and Solid State
The phenazine (B1670421) core of 4,4'-(phenazine-5,10-diyl)dibenzoic acid is a redox-active moiety capable of undergoing reversible electron transfer processes. Understanding these mechanisms is fundamental to its application in various electrochemical devices.
In solution, phenazine-based compounds typically exhibit two consecutive single-electron transfer reactions. mdpi.com The central pyrazine (B50134) ring can be reduced in two steps to form a radical anion and then a dianion. Similarly, the 5,10-dihydrophenazine (B1199026) form can be oxidized in two steps. The redox potentials of these processes are influenced by the nature of the substituents on the phenazine core and the surrounding solvent environment. For instance, in a polymer system incorporating phenazine-based redox centers, two pairs of redox peaks corresponding to these two single-electron-transfer processes have been observed via cyclic voltammetry. mdpi.com The reduction peak potentials were noted at approximately 3.0 V and 3.8 V (vs. Li/Li⁺), with corresponding oxidation peaks at around 3.5 V and 4.1 V (vs. Li/Li⁺). mdpi.com
The presence of the electron-withdrawing carboxylic acid groups in this compound is expected to influence the redox potentials compared to unsubstituted phenazine. These groups can modulate the electron density on the phenazine core, thereby tuning the energy levels of the frontier molecular orbitals involved in the electron transfer processes.
In the solid state, such as in thin films or crystalline structures, the electron transfer pathways can be more complex, involving intermolecular charge transport. The packing of the molecules, including π-π stacking interactions between the aromatic phenazine units, plays a significant role in determining the efficiency of charge transport. The stability of phenazine-based redox-active centers is a key advantage, as they can avert chemical bond rearrangements during redox cycling, leading to enhanced material stability. nih.gov This inherent stability is crucial for the development of durable organic electronic devices. For example, a poly(aryl ether sulfone) material containing phenazine-based redox-active centers demonstrated remarkable electrochemical stability, with its cyclic voltammetry curves remaining nearly unchanged after thousands of cycles. mdpi.com
Investigations into Host-Guest Interactions within Framework Structures and their Impact on Functionality
The bifunctional nature of this compound, with its rigid phenazine core and terminal carboxylic acid groups, makes it an excellent building block for the construction of porous framework materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These frameworks can exhibit interesting host-guest chemistry, where the pores and channels of the material can encapsulate smaller molecules or ions.
The carboxylic acid groups can coordinate with metal ions to form a variety of network structures, from two-dimensional sheets to complex three-dimensional interpenetrating architectures. rsc.org The resulting MOFs can possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage and separation. For example, MOFs constructed from similar aromatic dicarboxylic acid ligands have shown significant potential for such applications. nih.govresearchgate.net
The phenazine unit itself can participate in host-guest interactions. The electron-rich aromatic system can interact with electron-deficient guest molecules through π-π stacking and charge-transfer interactions. Furthermore, the nitrogen atoms of the phenazine core can act as hydrogen bond acceptors.
A study on a crown ether macrocycle containing a dihydrodibenzo[a,c]phenazine (DPAC) unit demonstrated significant changes in its fluorescence properties upon binding with different guest molecules. frontiersin.org The host-guest interactions induced conformational changes in the host, leading to large hypsochromic shifts in the emission wavelength, with shifts of up to 130 nm observed. frontiersin.org This highlights the sensitivity of the electronic properties of phenazine-based systems to their local environment and their potential for use in chemical sensing applications. The formation of these host-guest complexes can be confirmed through various spectroscopic techniques, including UV-vis titration and NMR spectroscopy. frontiersin.org
In the context of COFs, the dicarboxylic acid or dinitrile analogues of this compound can be used as monomers to create porous polymers with regular structures. For instance, a covalent triazine framework (CTF) synthesized from 4,4'-(phenazine-5,10-diyl)dibenzonitrile (B8248991) exhibited a high surface area and was found to be a promising adsorbent for CO₂. mdpi.com The interaction between the framework and the gas molecules is a key factor in the selective adsorption process. mdpi.com
Establishment of Structure-Property Relationships and Molecular Design Rationales
The systematic investigation of how the molecular structure of this compound and its analogues influences their physical and chemical properties is essential for designing new materials with tailored functionalities.
The electronic properties of these compounds are strongly dependent on the nature of the substituents attached to the phenazine core. The phenazine-5,10-diyl unit acts as a strong electron donor, and when combined with electron-accepting groups, it forms a donor-acceptor (D-A) system. hhu.de This architecture is fundamental to many organic electronic materials.
Research on the dibenzonitrile analogue, 4,4'-(phenazine-5,10-diyl)dibenzonitrile, has shown that it exhibits thermally activated delayed fluorescence (TADF). hhu.dersc.org The photoluminescence properties are highly sensitive to the substitution pattern on the terminal phenyl rings. For instance, changing the nitrile group from the para to the meta position significantly diminishes the TADF properties. hhu.de This is attributed to the through-space overlap between the donating phenazine unit and the accepting benzonitrile (B105546) unit, which is more effective in the para-substituted isomer. hhu.dersc.org
The emission properties of these compounds are also strongly influenced by the solvent polarity, indicating a charge-transfer (CT) character of the excited state. hhu.dersc.org The table below summarizes the emission maxima of different phenazine-5,10-diyl dibenzonitrile derivatives in various solvents.
| Compound | Solvent | Emission Maximum (λem,max) [nm] |
| 4,4'-(Phenazine-5,10-diyl)dibenzonitrile (pBN) | Toluene | 562 |
| Tetrahydrofuran (THF) | 634 | |
| Dichloromethane (CH₂Cl₂) | ~660 | |
| 3,3'-(Phenazine-5,10-diyl)dibenzonitrile (mBN) | Toluene | 572 |
| Tetrahydrofuran (THF) | 634 | |
| Dichloromethane (CH₂Cl₂) | ~660 | |
| 4',4'''-(Phenazine-5,10-diyl)bis(([1,1'-biphenyl]-4-carbonitrile)) (BPN) | Toluene | 604 |
| Tetrahydrofuran (THF) | 589 | |
| Dichloromethane (CH₂Cl₂) | 587 | |
| Data sourced from hhu.dersc.org |
The dihedral angle between the aryl substituents and the central phenazine plane also plays a critical role in determining the electronic coupling and, consequently, the photophysical properties. hhu.de By systematically modifying the molecular structure, such as by changing the substituents or altering the linkage between the donor and acceptor units, it is possible to fine-tune the emission color, quantum yield, and other important parameters. These structure-property relationships provide a rational basis for the design of new materials for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Future Research Directions and Overarching Challenges for 4,4 Phenazine 5,10 Diyl Dibenzoic Acid
Development of Novel, High-Yield, and Sustainable Synthetic Routes
Future research should prioritize the following:
Process Optimization: The synthesis of analogous compounds, such as 4,4'-(phenazine-5,10-diyl)dibenzonitrile (B8248991) (pBN), involves the reduction of phenazine (B1670421) to dihydrophenazine, followed by a Buchwald-Hartwig cross-coupling reaction, with reported yields in the range of 65–78% hhu.de. Improving the efficiency of these multi-step procedures or developing alternative, higher-yielding pathways is crucial.
Green Chemistry Approaches: A significant research direction is the adoption of sustainable practices. This includes exploring solvent-free reaction conditions, potentially using microwave irradiation, a technique that has proven effective for synthesizing other phenazine derivatives like phenazine 5,10-dioxides researchgate.net. Such methods can reduce reaction times and minimize the use of hazardous organic solvents researchgate.net.
One-Pot Reactions: The development of one-pot or cascade reactions, which combine multiple synthetic steps into a single operation, would represent a substantial advance. This approach, which is being explored for other heterocyclic compounds, can improve atom economy, reduce waste, and simplify purification processes researchgate.net.
Alternative Catalysis: Investigating novel catalytic systems that avoid expensive or toxic metals is another key challenge. The goal is to develop more cost-effective and environmentally benign synthetic protocols that can be readily scaled.
A review of synthetic strategies for various phenazine derivatives highlights a general trend towards developing more facile and sustainable methods, which should be applied to this specific dibenzoic acid compound researchgate.net.
Integration into Multi-Functional Hybrid Materials and Composites
The true value of 4,4'-(phenazine-5,10-diyl)dibenzoic acid lies in its incorporation into functional materials. The terminal carboxylic acid groups make it an ideal organic linker for constructing porous crystalline materials like MOFs and COFs, while the electronically active phenazine core imparts unique properties.
Key areas for future exploration include:
Porous Frameworks (MOFs and COFs): The dinitrile analogue of this compound has been successfully used to synthesize Covalent Triazine Frameworks (CTFs) for gas separation applications, such as CO₂/CH₄ separation mdpi.compreprints.orgresearchgate.net. The dibenzoic acid ligand is similarly poised for creating novel frameworks. Research should focus on synthesizing and characterizing these materials to explore their potential in gas storage, separation, and catalysis mdpi.comresearchgate.net.
Redox-Active Polymers: Phenazine moieties can be integrated into polymer backbones to create materials with electrochemical activity. For instance, phenazine-based redox centers have been incorporated into poly(aryl ether sulfone) to produce stable materials for electrochromic devices and as cathode materials for organic batteries mdpi.com. Similar strategies could be employed with the dibenzoic acid monomer to create new functional polymers.
Optoelectronic Composites: The phenazine core is known for its photophysical properties. The related dinitrile compound, pBN, is a known thermally activated delayed fluorescence (TADF) emitter, a critical property for developing efficient Organic Light-Emitting Diodes (OLEDs) hhu.deresearchgate.netrsc.org. Future work should investigate the photoluminescence of this compound and its derivatives to assess their suitability for similar optoelectronic applications.
Table 1: Potential Hybrid Materials and Applications
| Material Type | Integrating Compound | Potential Application | Relevant Findings |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | This compound | Gas Storage & Separation, Catalysis | Ideal linker due to dicarboxylate groups; similar linkers used for 3D MOFs bldpharm.comrsc.org. |
| Covalent-Organic Frameworks (COFs) | This compound | Gas Separation, Sensing | Dinitrile analogue forms Covalent Triazine Frameworks (CTFs) for CO₂/CH₄ separation mdpi.compreprints.org. |
| Redox-Active Polymers | This compound | Organic Batteries, Electrochromics | Phenazine units incorporated into polymers show stable electrochemical performance mdpi.com. |
| Optoelectronic Composites | this compound | OLEDs, Optical Sensors | Dinitrile analogue exhibits TADF properties crucial for OLEDs hhu.dersc.org. |
Advancements in Computational Modeling for Predictive Material Design and Performance
Computational modeling is an indispensable tool for accelerating materials discovery and understanding complex structure-property relationships. For a molecule like this compound, computational approaches can provide critical insights long before a material is synthesized in the lab.
Future research should leverage computational tools for:
Predicting Material Properties: Techniques like Density Functional Theory (DFT) can be used to predict the electronic and optical properties of materials derived from this compound. For the related pBN molecule, computational analysis has been essential in understanding the molecular geometry and electronic states that give rise to its TADF properties hhu.deresearchgate.net. Similar studies can predict the potential of the dibenzoic acid derivative in optoelectronics.
Designing Porous Materials: Molecular simulations can predict the topology, pore size, and surface area of hypothetical MOF and COF structures built from this linker rsc.org. This allows for the in-silico screening of numerous potential structures to identify the most promising candidates for specific applications, such as separating particular gas mixtures.
Elucidating Reaction Mechanisms: Computational chemistry can model synthetic reaction pathways, helping to identify potential intermediates, transition states, and byproducts. This knowledge can be used to optimize reaction conditions to increase yields and improve the sustainability of the synthesis.
By integrating computational modeling with experimental work, researchers can establish clear design rules to tailor the properties of materials based on this compound.
Strategies for Scaling Up Synthesis and Material Fabrication for Broader Research Impact
For this compound and its derivative materials to move beyond academic laboratories and make a broader impact, significant challenges in scalability must be overcome.
Key strategies and challenges include:
Scalable Synthesis: A major hurdle is the transition from small-scale laboratory synthesis to the production of kilogram quantities. While some commercial suppliers offer custom synthesis and note the potential for scale-up, developing robust and reproducible large-scale processes remains a critical research area bldpharm.com. The ionothermal synthesis used for related CTFs can suffer from batch-to-batch inhomogeneity, highlighting the need for processes that ensure consistent product quality at scale preprints.org.
Process Engineering: The development of continuous flow chemistry processes could offer a path to safer, more efficient, and scalable production compared to traditional batch chemistry.
Material Fabrication: Creating usable devices and components from the final materials presents its own set of challenges. For instance, while the high melting point of related phenazine compounds is advantageous for processing via sublimation for OLEDs, achieving large-area, defect-free films is a persistent fabrication challenge hhu.de. For membrane applications, ensuring the uniform dispersion of MOF or COF particles within a polymer matrix is essential for performance and is difficult to achieve on a large scale mdpi.com.
Addressing these scaling and fabrication challenges is essential for translating the promising properties of these materials into practical technologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
